ioversol - 133442-32-7

ioversol

Catalog Number: EVT-1520058
CAS Number: 133442-32-7
Molecular Formula: C4H9ClO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ioversol is a nonionic, tri-iodinated contrast agent primarily used in medical imaging to enhance the visibility of blood vessels and organs during radiographic procedures. It is particularly effective in angiography, computed tomography scans, and urography due to its high iodine content and hydrophilic properties. The compound is characterized by its relatively high hydrophilicity, which aids in its distribution within the body and minimizes adverse reactions compared to ionic contrast agents .

Source

Ioversol is synthesized from organic compounds that contain iodine, specifically through methods that involve alkylation and hydrolysis reactions. Its production is significant in the pharmaceutical industry, where it is formulated into various concentrations for clinical use .

Classification

Ioversol belongs to the class of organoiodine compounds and is categorized as a nonionic contrast medium. It is designed to provide better safety profiles and lower toxicity compared to traditional ionic contrast agents. Its chemical structure includes multiple hydroxyl groups that contribute to its solubility and efficacy in imaging applications .

Synthesis Analysis

Methods

The synthesis of Ioversol typically involves several key steps:

  1. Starting Material Preparation: The synthesis begins with 5-chloroacetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide as the precursor.
  2. Alkylation Reaction: This precursor undergoes an alkylation reaction with chloroethanol in the presence of an inorganic base such as sodium hydroxide or potassium carbonate. The reaction conditions are maintained at temperatures between 20°C and 70°C for optimal yield .
  3. Purification: Post-reaction, the mixture is subjected to purification processes, often involving selective hydrolysis to remove impurities while retaining the desired compound .

Technical Details

The synthesis can be optimized for large-scale production, focusing on reaction time (10-24 hours) and maintaining specific pH levels (5.5-6.5) throughout the process to ensure high purity and yield of Ioversol .

Molecular Structure Analysis

Ioversol's molecular structure consists of a tri-iodinated benzene ring with multiple hydroxyl groups attached, which enhances its hydrophilicity. The chemical formula for Ioversol is C_16H_18I_3N_2O_5, reflecting its complex structure designed for effective imaging.

Data

  • Molecular Weight: Approximately 555 g/mol
  • Log P (octanol/water): -2.98, indicating high hydrophilicity .
  • Concentration Variants: Available formulations include iodine concentrations of 160 mg/ml to 350 mg/ml with corresponding osmolality values ranging from 355 mOsm/g water to 792 mOsm/g water .
Chemical Reactions Analysis

Reactions

Ioversol primarily participates in substitution reactions due to its iodine atoms and functional groups. It can also engage in oxidation and reduction reactions under specific conditions.

Technical Details

  • Substitution Reactions: Involve reagents such as chloroethanol and inorganic bases.
  • Oxidation Reactions: Can be performed using agents like hydrogen peroxide.
  • Reduction Reactions: Typically involve reducing agents such as sodium borohydride.

The major products from these reactions include various iodinated derivatives that retain the contrast-enhancing properties of Ioversol .

Mechanism of Action

Ioversol functions by increasing the X-ray attenuation in tissues where it accumulates, thereby enhancing the contrast between different structures during imaging procedures. Its hydrophilic nature allows it to dissolve in bodily fluids, facilitating rapid distribution within vascular systems.

Process Data

Upon administration, Ioversol is quickly distributed through the bloodstream and is cleared from tissues such as the brain within approximately 25 minutes post-injection. This rapid clearance minimizes potential toxicity while providing clear imaging results.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid when formulated for injection.
  • Viscosity: Varies based on concentration; for example, at 37°C, viscosity ranges from 1.9 cps (160 mg/ml) to 9.0 cps (350 mg/ml) .

Chemical Properties

  • Solubility: Highly soluble in water due to its hydrophilic groups.
  • Stability: Ioversol exhibits stability under physiological conditions but requires careful handling during synthesis to avoid degradation.

Relevant analyses indicate that Ioversol maintains its structural integrity under various conditions typical in medical applications .

Applications

Ioversol is extensively utilized in medical imaging procedures due to its effectiveness as a contrast medium. Key applications include:

  • Angiography: Enhancing visualization of blood vessels.
  • Computed Tomography Scans: Improving image quality for diagnostic purposes.
  • Urography: Assisting in visualizing urinary tract structures.

In addition to clinical uses, Ioversol is also employed in scientific research to study physiological processes influenced by contrast media and to develop new imaging techniques . Its role in pharmaceutical formulations highlights its significance in both diagnostic and therapeutic contexts.

Introduction to Ioversol: Radiopaque Contrast Agent in Modern Diagnostics

Historical Development of Iodinated Contrast Media

The evolution of iodinated contrast media represents a paradigm shift in diagnostic imaging capabilities. Early ionic monomers, developed in the 1920s–1950s (e.g., diatrizoate), exhibited high osmolality (5–8 times plasma osmolality), causing significant patient discomfort and adverse reactions [8]. The 1970s introduced low-osmolar ionic agents (e.g., ioxaglate), but the true breakthrough came with non-ionic monomers like ioversol in the 1980s. Ioversol’s molecular design—featuring a tri-iodinated benzene ring with hydrophilic hydroxyl groups and no ionizable carboxyl groups—reduced osmolality to nearly isotonic levels (approximately 695 mOsm/kg for Ioversol 320) [6] [8]. This structural innovation directly addressed limitations of earlier agents by:

  • Minimizing chemotoxicity through non-ionic character
  • Enhancing hydrophilicity (partition coefficient: -1.42), reducing protein binding and cellular interactions [6]
  • Improving patient tolerance during rapid bolus injections required for angiography

FDA approval of ioversol (Optiray®) in 1989 marked a clinical milestone, with subsequent formulations (Optiray 160–350) enabling concentration-specific applications across vascular, neural, and renal imaging [6] [10]. The agent’s pharmacokinetic profile—negligible metabolism, rapid renal excretion (95% within 24 hours), and volume of distribution (0.26 L/kg)—established it as a versatile diagnostic tool [6].

Table 1: Evolution of Iodinated Contrast Media

GenerationExamplesOsmolality (vs. Plasma)Key Advancements
Ionic MonomersDiatrizoate5–8×First clinical agents
Ionic DimersIoxaglateReduced osmolality
Non-ionic MonomersIoversol2–3×Low toxicity, improved safety
Non-ionic DimersIodixanolIsotonicNear-physiological osmolality

Role of Ioversol in Diagnostic Imaging: Clinical and Technological Contexts

Ioversol’s clinical utility stems from its iodine concentration-dependent radiographic enhancement, enabling tailored imaging across modalities. Its applications are categorized by administration route and concentration:

  • Intra-arterial Applications:
  • Cerebral Angiography: Optiray 320 (320 mg I/mL) provides high-resolution vascular mapping due to optimal radiodensity and low neurotoxicity [6] [10].
  • Coronary Arteriography: Optiray 350 (350 mg I/mL) delivers superior opacification of coronary arteries, with peak enhancement occurring within 15–120 seconds post-injection [6].

  • Intravenous Applications:

  • CT Imaging: Optimal for body and head CT (Optiray 300–350), where iodine augmentation directly enhances Hounsfield units, improving lesion detection in oncology [6] [8].
  • Excretory Urography: Rapid renal parenchymal visualization (within 30–60 seconds) and calyceal opacification (5–15 minutes) in patients with normal renal function [6].

Technological synergies have amplified ioversol’s impact:

  • Power Injector Compatibility: Concentrations like Ioversol 64% (Optiray 300) are packaged in power injector syringes, enabling automated high-pressure deliveries (e.g., CT angiography) [7] [9].
  • Digital Subtraction Angiography (DSA): Optiray 350’s low viscosity facilitates high-frame-rate imaging for IV-DSA, enhancing vascular detail while minimizing artifacts [6] [10].
  • Bulk Packaging Innovations: The 2020 FDA-approved Optiray® Imaging Bulk Package (500 mL bottles) supports efficient high-volume workflows in CT suites, reducing vial openings with a 12-hour stability window post-piercing [10].

Market data reflect ioversol’s integration into modern healthcare:

  • The global ioversol market (valued at $695.57M in 2023) is projected to reach $1,386.20M by 2033, growing at 7.14% CAGR [7].
  • Ioversol 64% formulations dominate with 26.1% market share (2023), driven by versatility in angiography and CT [7] [9].
  • Power injector syringes hold 29.42% packaging share, underscoring automation trends [7].

Table 2: Ioversol Market Dynamics by Region (2023–2033 Projections)

RegionMarket Share (2023)Projected CAGRKey Growth Drivers
North AmericaLargestModerateChronic disease prevalence, advanced imaging adoption
Asia-PacificRapid growthHighestHealthcare expansion in China/India, rising CVD burden
EuropeSignificantSlowerAging population, established diagnostic protocols

Scope and Significance of Research on Ioversol

Research on ioversol spans molecular optimization, safety refinement, and technological integration. Current priorities include:

  • Molecular Engineering:
  • Osmolality Reduction: Developing iso-osmolar variants without compromising radiodensity. Ioversol’s current formulations (e.g., Optiray 350: 792 mOsm/kg) remain hyperosmolar relative to blood (~290 mOsm/kg), contributing to hemodynamic shifts [6] [8].
  • Hydrophilicity Enhancement: Modifying side chains (e.g., adding polyhydroxy groups) to reduce the risk of hypersensitivity reactions linked to hydrophobic interactions [8].

  • Clinical Application Expansion:

  • Blood-Brain Barrier (BBB) Imaging: Investigating ioversol’s extravasation in disrupted BBB as a biomarker for glioblastoma and stroke [6].
  • Quantitative Perfusion CT: Validating ioversol’s linear attenuation coefficient for myocardial blood flow quantification in ischemia [8].

  • Market-Driven Formulations:

  • Concentration-Specific Packaging: Ioversol 74% (Optiray 350) for pediatric angiocardiography and high-contrast neuroimaging [7] [9].
  • Cost-Effective Production: Addressing pricing pressures in emerging markets, where Asia-Pacific’s CAGR leads global growth [7] [9].

  • Technology Interface:

  • AI-Enhanced Image Analysis: Leveraging ioversol’s consistent attenuation profiles to train algorithms for automated stenosis detection [5].
  • Hybrid Imaging Compatibility: Optimizing formulations for spectral CT and MRI/CT fusion protocols to reduce total iodine loads [5] [7].

Properties

CAS Number

133442-32-7

Product Name

ioversol

Molecular Formula

C4H9ClO2

Synonyms

1,3-Benzenedicarboxamide, N,N/'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo-, (R*,S*)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.